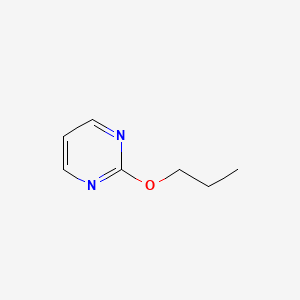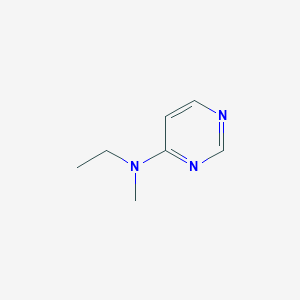
4-Fluoro-5-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as tetra-n-butylammonium fluoride (TBAF), is used to replace a leaving group (e.g., chlorine) on a pyrimidine precursor . The reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-5-methylpyrimidin-2-amine may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalytic hydrogenation and other advanced techniques can further optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like TBAF or other fluoride sources are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-5-methylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Fluorinated pyrimidines are explored for their potential as therapeutic agents, particularly in cancer treatment.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, fluorinated pyrimidines can inhibit enzymes involved in DNA synthesis, such as thymidylate synthase, leading to the disruption of cellular replication processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of DNA synthesis can prevent the proliferation of cancer cells .
Comparación Con Compuestos Similares
4-Fluoro-5-methylpyrimidin-2-amine can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-2-methylpyrimidin-4-amine: Another fluorinated pyrimidine with similar chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the fluorine atom at the 4-position and the methyl group at the 5-position can enhance its stability and selectivity in biological systems .
Propiedades
Fórmula molecular |
C5H6FN3 |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
4-fluoro-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6FN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |
Clave InChI |
ULGYXZSFBURRIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)



![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)





![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)

![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
